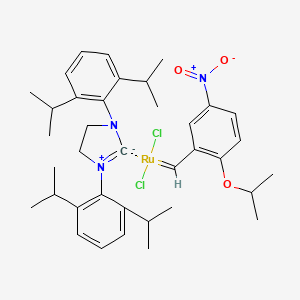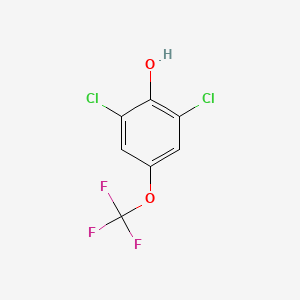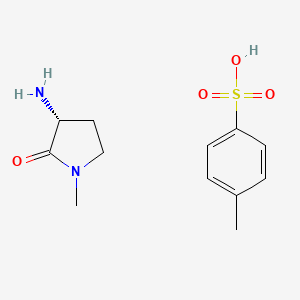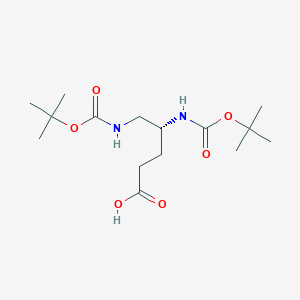
Fmoc-Phe(4-CH2-N3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Fmoc-Phe(4-CH2-N3) is used in antibody drug conjugates as a superior SPAAC reaction partner in comparison to H-Phe (4-N3). It can serve as a vibrational reporter of local protein environments after genetic incorporation into proteins .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis. High-quality Fmoc building blocks are available at low cost due to the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Molecular Structure Analysis
Supramolecular structures were produced by in situ enzymatic condensation of Fmoc–Phe– (4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2. The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Chemical Reactions Analysis
Fmoc-L-Phe (4-CH2-N3)-OH is used in antibody drug conjugates as a superior SPAAC reaction partner in comparison to H-Phe (4-N3). It can serve as a vibrational reporter of local protein environments after genetic incorporation into proteins .Physical And Chemical Properties Analysis
Fmoc-Phe(4-CH2-N3) has a molecular weight of 442.5 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. It has 9 rotatable bonds. Its exact mass and monoisotopic mass is 442.16410520 g/mol. It has a complexity of 710 .作用機序
Target of Action
Fmoc-Phe(4-CH2-N3) is primarily used in the field of antibody-drug conjugates . It serves as a superior SPAAC reaction partner compared to H-Phe(4-N3) . This compound can also serve as a vibrational reporter of local protein environments after genetic incorporation into proteins .
Mode of Action
The Fmoc group in Fmoc-Phe(4-CH2-N3) is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This deprotection process is crucial for the compound’s interaction with its targets.
Biochemical Pathways
Fmoc-Phe(4-CH2-N3) is involved in the formation of supramolecular structures produced by in situ enzymatic condensation . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .
Pharmacokinetics
In the context of peptide hydrogels, a relatively weak cumulative release rate of the porphyrins, ranging from 20% to 30%, has been recorded . This suggests that the compound’s ADME properties may be influenced by the strong electrostatic interactions within the hydrogel .
Result of Action
The result of Fmoc-Phe(4-CH2-N3)'s action is the formation of stable structures that can be used in various applications. For instance, in antibody-drug conjugates, it serves as a superior SPAAC reaction partner . In addition, it can serve as a vibrational reporter of local protein environments after genetic incorporation into proteins .
Action Environment
The action environment can significantly influence the efficacy and stability of Fmoc-Phe(4-CH2-N3). The nature of the substituent X in the compound can regulate the relative contribution of π-stacking and H-bonding interactions, resulting in tuneable nanoscale morphologies . This suggests that the compound’s action can be modulated by varying the electronic properties of the substituent X .
実験室実験の利点と制限
The use of Fmoc-Phe(4-CH2-N3) in lab experiments has several advantages. Fmoc-Phe(4-CH2-N3) is a relatively inexpensive reagent, and it is also easy to use. Additionally, Fmoc-Phe(4-CH2-N3) can be used to modify proteins and enzymes without the need for additional reagents.
However, there are also some limitations to the use of Fmoc-Phe(4-CH2-N3) in lab experiments. Fmoc-Phe(4-CH2-N3) is not very stable, and it can degrade over time. Additionally, Fmoc-Phe(4-CH2-N3) can react with other compounds, leading to unwanted side reactions.
将来の方向性
The use of Fmoc-Phe(4-CH2-N3) in scientific research is still in its infancy, and there are many possible future directions for its use. For example, Fmoc-Phe(4-CH2-N3) could be used to create peptide sequences that can be used to target specific disease-causing molecules. Additionally, Fmoc-Phe(4-CH2-N3) could be used to create catalytically active peptide sequences, which could be used to catalyze specific biochemical reactions. Finally, Fmoc-Phe(4-CH2-N3) could be used to modify proteins and enzymes, leading to increased metabolic activity and increased stability.
合成法
Fmoc-Phe(4-CH2-N3) is synthesized by a process known as Fmoc-protection. This process involves the reaction of phenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base, such as triethylamine. The reaction produces Fmoc-Phe(4-CH2-N3), which is then purified by column chromatography.
科学的研究の応用
Fmoc-Phe(4-CH2-N3) has been used in a variety of scientific research applications. It has been used in protein engineering, where it has been employed to modify the structure of proteins and enzymes. It has also been used in the design of peptide-based drugs, where it has been used to create peptide sequences that can be used to target specific disease-causing molecules. Additionally, Fmoc-Phe(4-CH2-N3) has been used in enzyme catalysis, where it has been employed to create catalytically active peptide sequences.
Safety and Hazards
生化学分析
Biochemical Properties
Fmoc-Phe(4-CH2-N3) is known for its ability to self-assemble into hydrogels . The self-assembly process is governed by multiple factors including the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The nature of the substituent on the phenyl ring can regulate the relative contribution of π-stacking and hydrogen bonding interactions, resulting in tunable nanoscale morphologies .
Molecular Mechanism
The molecular mechanism of Fmoc-Phe(4-CH2-N3) largely involves its ability to form hydrogels through self-assembly . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Temporal Effects in Laboratory Settings
Related compounds such as Fmoc-diphenylalanine have been shown to form stable hydrogels .
Metabolic Pathways
The Fmoc group can be removed by base, suggesting that it may be metabolized in conditions where bases are present .
Transport and Distribution
The self-assembly of this compound into hydrogels suggests that it may be distributed in areas where these hydrogels form .
Subcellular Localization
The ability of this compound to form hydrogels suggests that it may localize in areas where these hydrogels form .
特性
IUPAC Name |
(2S)-3-[4-(azidomethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c26-29-27-14-17-11-9-16(10-12-17)13-23(24(30)31)28-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPSIJJEHUESPS-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)
![[AlPhos Palladium complex]](/img/structure/B6289682.png)


![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)


![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)



